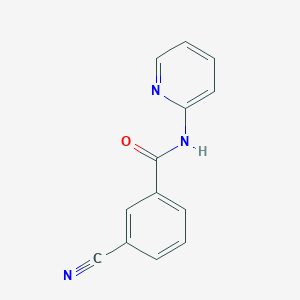
3-cyano-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) attached to the benzamide moiety and a pyridin-2-yl group attached to the nitrogen atom of the benzamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of bimetallic metal-organic frameworks as catalysts. For example, a bimetallic metal-organic framework material generated by bridging iron (III) cations and nickel (II) cations with 1,4-benzenedicarboxylic anions can be used to catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . This method offers good efficiency and recyclability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-cyano-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
3-cyano-N-(pyridin-2-yl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-cyano-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), which is involved in the regulation of immune responses . By binding to this receptor, the compound can inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
3-cyano-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)benzamide: Lacks the cyano group, which may affect its reactivity and biological activity.
3-cyano-N-(prop-2-en-1-yl)benzamide: Contains a different substituent on the nitrogen atom, leading to variations in its chemical and biological properties.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and are structurally related to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H9N3O |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
3-cyano-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-4-3-5-11(8-10)13(17)16-12-6-1-2-7-15-12/h1-8H,(H,15,16,17) |
Clave InChI |
LXCFPZPEMIFCCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















